![molecular formula C13H19NO3 B1463152 [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol CAS No. 1089639-31-5](/img/structure/B1463152.png)
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO3/c1-9-4-5-11 (16-9)12 (15)13-6-2-3-10 (7-13)8-14/h4-5,10,14H,2-3,6-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
The molecular formula for this compound isC13H19NO3 and its molecular weight is 237.29 g/mol .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Characterization : Compounds structurally related to [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol have been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. These studies provide insights into the molecular structure and conformation of similar compounds (Naveen et al., 2015).
Crystal Structure Analysis : The crystal structure of similar compounds reveals the geometry of the piperidine ring and sulfur atom, providing valuable data for understanding the physical and chemical properties of these molecules (Girish et al., 2008).
Chemical Properties and Reactions
Catalytic Applications : Some related compounds demonstrate the ability to act as catalysts in oxidative cyclization reactions, indicating potential utility in organic synthesis and industrial applications (Dönges et al., 2014).
Chemical Synthesis Research : Research on the synthesis of similar compounds provides insights into chemical reactions and pathways, contributing to the development of new synthetic methods (Zheng, 2010).
Biological and Pharmaceutical Research
Antiproliferative Activity : Studies on diphenyl(piperidin-4-yl) methanol derivatives, which are structurally related, show potential antiproliferative activity against various carcinoma cell lines, suggesting possible applications in cancer research (Prasad et al., 2008).
Antioxidant Potency : Investigations into the antioxidant efficacy of structurally related molecules can contribute to understanding their potential therapeutic applications (Dineshkumar & Parthiban, 2022).
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-12(10(2)17-9)13(16)14-5-3-4-11(7-14)8-15/h6,11,15H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQNDICPSQRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



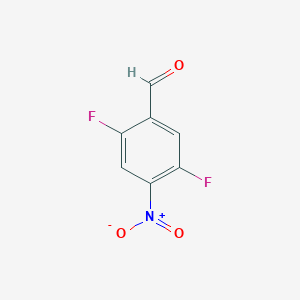
![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
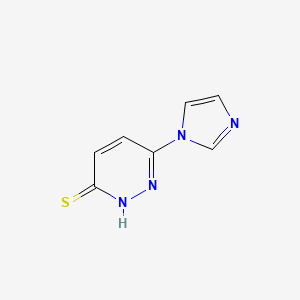
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)
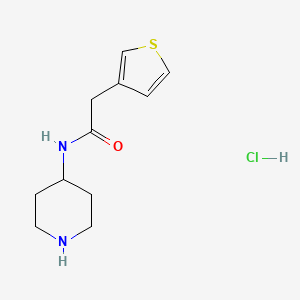
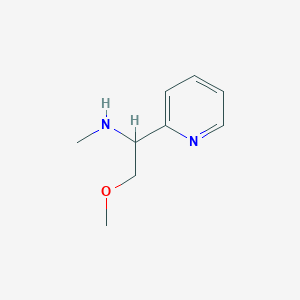
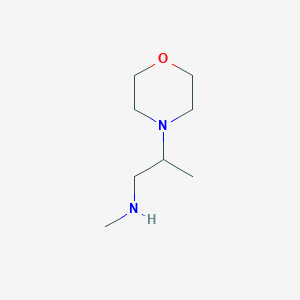
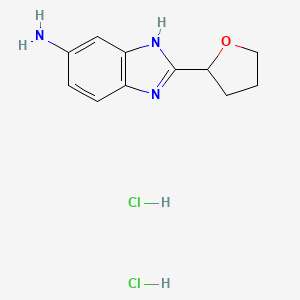
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
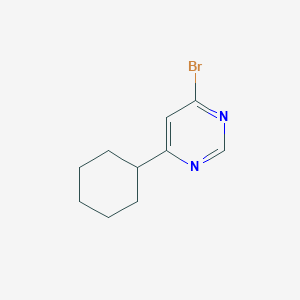
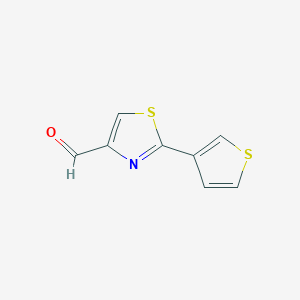
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)